molecular formula C8H7NO2S B8765231 1H-Benzo[c][1,2]thiazine 2,2-dioxide

1H-Benzo[c][1,2]thiazine 2,2-dioxide

Cat. No. B8765231
M. Wt: 181.21 g/mol
InChI Key: KXZRDIYVQYBECM-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

The title compound was synthesized according to the method described in WO 2008/073956 A2. To a solution of 1-(4-methoxybenzyl)-1H-benzo[c][1,2]thiazine 2,2-dioxide (0.9 g, 3 mmol) in anhydrous methylene chloride was added trifluoroacetic acid (18 mL). The mixture was stirred at room temperature for 5 hours and then concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (25-70% ethyl acetate in hexanes) to give a white solid. (0.6 g, 72%). 1H NMR (CDCl3, 300 MHz) δ 7.43-7.38 (m, 2H), 7.29 (m, 1H), 7.20-7.14 (dt, 1H, J=1.2, 7.5 Hz), 7.02-6.99 (d, 1H, J=7.8 Hz), 6.78-6.75 (dd, 1H, J=2.4, 10.5 Hz).
[Compound]
Name
2008/073956 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-methoxybenzyl)-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[CH:11]=[CH:10][S:9]2(=[O:19])=[O:18])=CC=1.FC(F)(F)C(O)=O>C(Cl)Cl>[NH:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[CH:10][S:9]1(=[O:18])=[O:19]

Inputs

Step One
Name
2008/073956 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-(4-methoxybenzyl)-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
0.9 g
Type
reactant
Smiles
COC1=CC=C(CN2S(C=CC3=C2C=CC=C3)(=O)=O)C=C1
Name
Quantity
18 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (25-70% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1S(C=CC2=C1C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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